N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Description
Scientific Research Applications
Potential Research Applications Based on Similar Compounds
Antimicrobial and Antibacterial Agents
Compounds related to the benzo[d][1,3]dioxole, oxadiazole, and pyrazole families have shown promising antibacterial activity. For example, novel analogs of pyrazole derivatives have been designed, synthesized, and found to exhibit significant antibacterial activity against various strains like Staphylococcus aureus and Bacillus subtilis, potentially due to their ability to interact with bacterial cell walls or inhibit essential bacterial enzymes (Palkar et al., 2017).
Anticancer Research
Compounds incorporating oxadiazole and pyrazole units have been explored for their anticancer properties, targeting specific receptors or pathways involved in cancer cell proliferation and survival. The design and synthesis of such molecules aim at identifying novel therapeutic agents that can selectively target cancer cells with minimal toxicity to normal cells.
Antioxidant Properties
Oxadiazole and pyrazole derivatives have also been investigated for their antioxidant properties, which are crucial in combating oxidative stress-related diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. These compounds may act by scavenging free radicals or upregulating the body's own antioxidant defenses (Bondock et al., 2016).
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-8-5-10(19-20(8)2)13(21)16-15-18-17-14(24-15)9-3-4-11-12(6-9)23-7-22-11/h3-6H,7H2,1-2H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFZBONKAHWDCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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